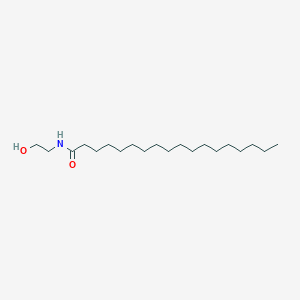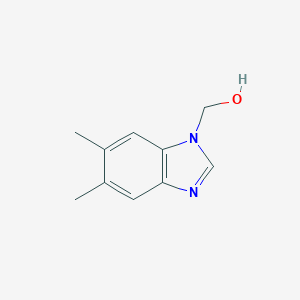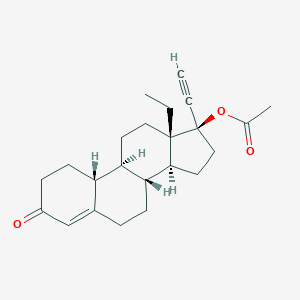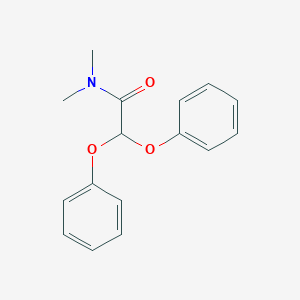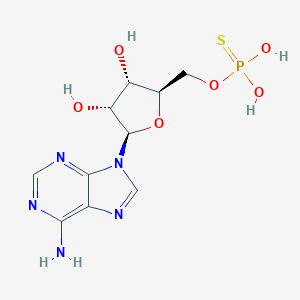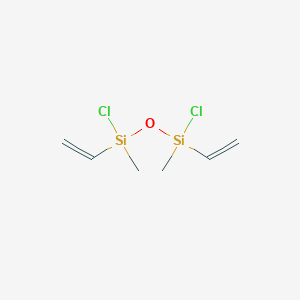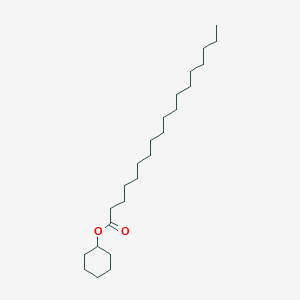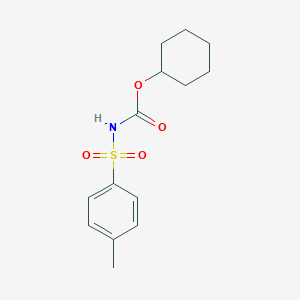
Cyclohexyl N-(p-tosyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl N-(p-tosyl)carbamate, also known as CCT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CCT is a white crystalline solid that is insoluble in water but soluble in organic solvents such as methanol and ethanol.
Wirkmechanismus
Cyclohexyl N-(p-tosyl)carbamate acts as a reversible inhibitor of chymotrypsin-like proteases by forming a covalent bond with the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity, which prevents the degradation of proteins and peptides in the body.
Biochemische Und Physiologische Effekte
Cyclohexyl N-(p-tosyl)carbamate has been shown to have a significant impact on various physiological processes, such as the regulation of cell growth and differentiation. Studies have also suggested that Cyclohexyl N-(p-tosyl)carbamate may have potential anti-cancer properties due to its ability to inhibit chymotrypsin-like proteases, which are often overexpressed in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclohexyl N-(p-tosyl)carbamate is its potent inhibitory activity against chymotrypsin-like proteases, which makes it a useful tool for studying enzyme-catalyzed reactions. However, Cyclohexyl N-(p-tosyl)carbamate has several limitations, such as its insolubility in water, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of Cyclohexyl N-(p-tosyl)carbamate. One potential direction is the exploration of its anti-cancer properties, which could lead to the development of new cancer treatments. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies could be conducted to investigate the potential applications of Cyclohexyl N-(p-tosyl)carbamate in other areas of scientific research, such as drug discovery and enzyme engineering.
In conclusion, Cyclohexyl N-(p-tosyl)carbamate is a chemical compound that has shown significant potential in scientific research applications. Its potent inhibitory activity against chymotrypsin-like proteases makes it a useful tool for studying enzyme-catalyzed reactions, and its potential anti-cancer properties make it a promising candidate for the development of new cancer treatments. However, further research is needed to fully understand the biochemical and physiological effects of Cyclohexyl N-(p-tosyl)carbamate and to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of Cyclohexyl N-(p-tosyl)carbamate involves the reaction of cyclohexylamine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Cyclohexyl N-(p-tosyl)carbamate as a white crystalline solid with a yield of approximately 70%. The purity of the product can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl N-(p-tosyl)carbamate has been used in various scientific research applications, including the development of new drugs and the study of enzyme-catalyzed reactions. Cyclohexyl N-(p-tosyl)carbamate is a potent inhibitor of chymotrypsin-like proteases, which play a crucial role in the regulation of various physiological processes such as cell growth and differentiation. Cyclohexyl N-(p-tosyl)carbamate has also been used as a substrate for the detection of esterase activity in biological samples.
Eigenschaften
CAS-Nummer |
18303-08-7 |
|---|---|
Produktname |
Cyclohexyl N-(p-tosyl)carbamate |
Molekularformel |
C14H19NO4S |
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
cyclohexyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C14H19NO4S/c1-11-7-9-13(10-8-11)20(17,18)15-14(16)19-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
YWUXXDDIOVQABY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2 |
Synonyme |
N-Tosylcarbamic acid cyclohexyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



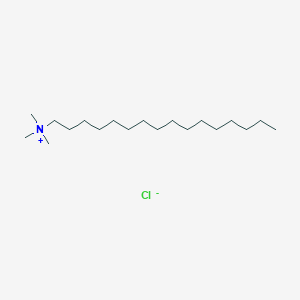
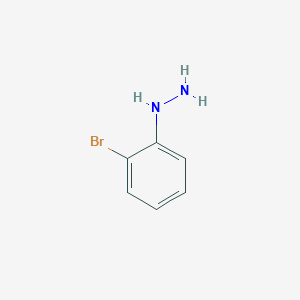
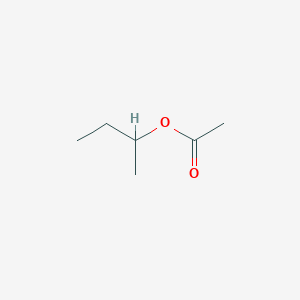
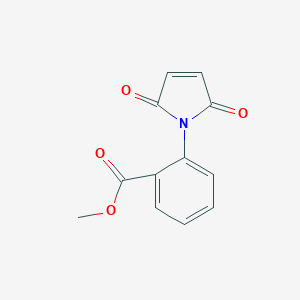
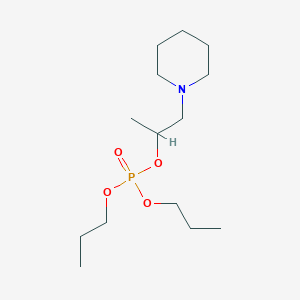
![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
